molecular formula C13H19N5O5 B1530891 N,N,2'-O-Trimethylguanosine CAS No. 113886-73-0

N,N,2'-O-Trimethylguanosine

Cat. No.: B1530891
CAS No.: 113886-73-0
M. Wt: 325.32 g/mol
InChI Key: YUCFXTKBZFABID-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2’-O-Trimethylguanosine: is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where the nitrogen atoms at positions 2 and 2’ and the oxygen atom at position 2’ are methylated. This compound is commonly found in the cap structure of small nuclear RNAs (snRNAs) and is essential for RNA processing and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’-O-Trimethylguanosine typically involves the methylation of guanosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of N,N,2’-O-Trimethylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification is usually achieved through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N,N,2’-O-Trimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,2’-O-Trimethylguanosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2’-O-Trimethylguanosine involves its incorporation into the cap structure of snRNAs. This cap structure is recognized by specific proteins that facilitate the transport, stability, and processing of the RNA. The methyl groups on the guanosine enhance its binding affinity to these proteins, ensuring efficient RNA processing .

Comparison with Similar Compounds

Uniqueness: N,N,2’-O-Trimethylguanosine is unique due to its triple methylation, which significantly enhances its stability and binding affinity compared to other methylated guanosines. This makes it particularly effective in RNA processing and stability .

Properties

IUPAC Name

2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCFXTKBZFABID-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,2'-O-Trimethylguanosine
Reactant of Route 2
N,N,2'-O-Trimethylguanosine
Reactant of Route 3
N,N,2'-O-Trimethylguanosine
Reactant of Route 4
N,N,2'-O-Trimethylguanosine
Reactant of Route 5
N,N,2'-O-Trimethylguanosine
Reactant of Route 6
N,N,2'-O-Trimethylguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.